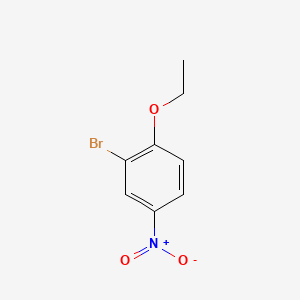

2-Bromo-1-ethoxy-4-nitrobenzene

説明

BenchChem offers high-quality 2-Bromo-1-ethoxy-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-ethoxy-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-bromo-1-ethoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJMJBJIPXARBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596263 | |

| Record name | 2-Bromo-1-ethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58244-42-1 | |

| Record name | 2-Bromo-1-ethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

IUPAC name for C8H8BrNO3

An In-Depth Technical Guide to the Synthesis, Properties, and Applications of 2-Bromo-4-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C8H8BrNO3 represents several structural isomers, each with distinct chemical properties and applications. This technical guide provides an in-depth analysis of a key isomer, 2-Bromo-4-nitroanisole , whose preferred IUPAC name is 2-bromo-1-methoxy-4-nitrobenzene . This compound serves as a pivotal intermediate in the synthesis of a wide array of organic molecules, particularly in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, provides a comprehensive overview of its synthesis with mechanistic insights, explores its chemical reactivity, and discusses its applications in drug discovery and material science. The guide is structured to offer not just procedural steps but also the causal reasoning behind methodological choices, ensuring a thorough understanding for researchers and development professionals.

Introduction: The Significance of Substituted Nitroaromatics

Nitroaromatic compounds are a cornerstone of modern organic synthesis. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, facilitating nucleophilic aromatic substitution reactions and directing electrophilic substitutions. Furthermore, the nitro group is a versatile functional handle that can be readily reduced to an amino group, opening pathways to a vast landscape of chemical derivatives, including anilines, amides, and heterocyclic systems.

Within this class, 2-Bromo-4-nitroanisole (Figure 1) emerges as a particularly valuable building block.[1][2] Its trifunctional nature—a methoxy group (electron-donating), a bromine atom (a good leaving group and directing group), and a nitro group (electron-withdrawing and reducible)—provides synthetic chemists with multiple, orthogonal points for molecular elaboration. This guide will explore the synthesis and utility of this versatile intermediate.

Figure 1. Chemical Structure of 2-Bromo-4-nitroanisole.

Figure 1. Chemical Structure of 2-Bromo-4-nitroanisole.

Physicochemical Properties and Characterization

A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key properties of 2-bromo-1-methoxy-4-nitrobenzene are summarized in Table 1.

Table 1: Physicochemical Properties of 2-Bromo-4-nitroanisole

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-bromo-1-methoxy-4-nitrobenzene | [3] |

| Synonyms | 2-Bromo-4-nitroanisole, 3-Bromo-4-methoxynitrobenzene | [2][4] |

| CAS Number | 5197-28-4 | [3] |

| Molecular Formula | C7H6BrNO3 | [3] |

| Molecular Weight | 232.03 g/mol | [3] |

| Appearance | White to brown powder or crystals | [2][5] |

| Melting Point | 104-106 °C | [4][5] |

| Solubility | Moderately soluble in organic solvents like ethanol and dichloromethane; less soluble in water. | [2] |

| InChI Key | JMUDXQVNBZCQRF-UHFFFAOYSA-N |[3] |

The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group, in addition to the halogen, creates a unique electronic profile that is key to its synthetic utility.[2]

Synthesis and Mechanistic Insights

The most common and efficient synthesis of 2-Bromo-4-nitroanisole involves the electrophilic bromination of 4-nitroanisole. This pathway is favored due to the directing effects of the substituents on the aromatic ring.

The Causality of the Synthetic Route

The choice of 4-nitroanisole as the starting material is strategic. The methoxy group (-OCH3) is a strong activating, ortho-, para- directing group, while the nitro group (-NO2) is a strong deactivating, meta- directing group. When both are present, the powerful activating effect of the methoxy group dominates the directing outcome. Since the para position is blocked by the nitro group, electrophilic attack is strongly directed to the positions ortho to the methoxy group (C2 and C6). This regioselectivity is the cornerstone of this synthesis, leading to a high yield of the desired 2-bromo isomer.

N-bromosuccinimide (NBS) is often employed as the brominating agent.[5] It is a mild and safe source of electrophilic bromine (Br+), making it preferable to liquid bromine for controlled, high-yield laboratory-scale reactions.

Experimental Protocol: Synthesis from 4-Nitroanisole

The following protocol is a representative procedure for the synthesis of 2-Bromo-4-nitroanisole.[5]

Materials:

-

4-nitroanisole

-

N-bromosuccinimide (NBS)

-

Solvent (e.g., ethyl acetate)

-

Stainless steel grinding jar and ball (for ball milling method) or appropriate reaction flask

Procedure:

-

Reactant Setup: In a 10 mL stainless steel grinding jar, place 4-nitroanisole (e.g., 100 mg, 0.65 mmol) and N-bromosuccinimide (a slight molar excess, e.g., 1.2 to 1.5 equivalents). Add a stainless steel ball (5 mm diameter).

-

Reaction: Conduct the ball milling reaction. The progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.

-

Workup: Upon completion, transfer the reaction mixture into 30 mL of ethyl acetate.

-

Purification: Cool the ethyl acetate mixture to 0°C. The succinimide byproduct will precipitate. Separate the filtrate containing the product from the precipitate by filtration.

-

Isolation: Concentrate the filtrate under reduced pressure (vacuum) to yield the crude product.

-

Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent like ethanol. The final product, 2-bromo-4-nitroanisole, is typically obtained as a colorless to light brown powder.[5]

This self-validating protocol relies on TLC for reaction monitoring, ensuring that the reaction is stopped at optimal conversion, and uses straightforward filtration and concentration for product isolation.

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 2-Bromo-4-nitroanisole.

Caption: Workflow for the synthesis of 2-Bromo-4-nitroanisole.

Chemical Reactivity and Synthetic Applications

2-Bromo-4-nitroanisole is not an end-product but a versatile intermediate. Its value lies in the selective transformations of its functional groups.

Reduction of the Nitro Group

A primary application is the reduction of the nitro group to form 3-Bromo-4-methoxyaniline .[5] This transformation is critical as it introduces a nucleophilic amino group, which is a precursor for countless pharmaceuticals and dyes. Common reducing agents include tin(II) chloride (SnCl2) or catalytic hydrogenation.[6] The resulting aniline is a key intermediate for preparing analogs of drugs like the anticancer agent Combretastatin A-4.[6]

The diagram below outlines this crucial transformation.

Caption: Reduction of 2-Bromo-4-nitroanisole to its aniline derivative.

Nucleophilic Aromatic Substitution

The bromine atom can be displaced by various nucleophiles, although this is less common due to the deactivating effect of the ortho-methoxy group. However, under specific conditions, it can participate in cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of carbon-carbon bonds.

Relevance in Drug Development and Agrochemicals

The true value of 2-Bromo-4-nitroanisole is demonstrated by its role as a building block in synthesizing complex, biologically active molecules.

-

Pharmaceuticals: As mentioned, its aniline derivative is used in synthesizing kinase inhibitors and other anticancer agents.[6] The bromo-methoxyphenyl motif is present in various drug candidates.

-

Agrochemicals: The unique electronic and steric properties imparted by its substituents make it a valuable precursor for creating novel herbicides, fungicides, and insecticides.[1][2]

-

Dyes and Materials: The chromophoric properties of the nitroaromatic system, and the reactive handle of the resulting aniline, make it useful in the synthesis of specialized dyes.[4]

Safety and Handling

As with any laboratory chemical, proper handling of 2-Bromo-4-nitroanisole is essential. It is classified as an irritant and may be toxic if ingested, inhaled, or absorbed through the skin.

Table 2: GHS Hazard Information for 2-Bromo-4-nitroanisole

| Hazard Code | Description | Class |

|---|---|---|

| H315 | Causes skin irritation | Skin Irrit. 2 |

| H319 | Causes serious eye irritation | Eye Irrit. 2 |

| H335 | May cause respiratory irritation | STOT SE 3 |

| H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled | Acute Tox. (Oral, Dermal, Inhalation) |

Source: Aggregated GHS information.[3]

Handling Recommendations:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Store in a cool, dry place in a tightly sealed container.[4]

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

While the molecular formula C8H8BrNO3 can describe multiple isomers, 2-bromo-1-methoxy-4-nitrobenzene (commonly known as 2-Bromo-4-nitroanisole) stands out for its significant role in applied organic synthesis. Its predictable and high-yield synthesis, combined with the versatile reactivity of its three distinct functional groups, establishes it as a valuable intermediate for professionals in drug development, agrochemical research, and material science. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for leveraging its full potential in creating next-generation chemical entities.

References

- Google Patents. (2011). Method for preparing 3-bromo-4-methoxyaniline.

-

PubChem. (n.d.). 2-Bromo-4-nitroanisole. National Center for Biotechnology Information. Available at: [Link]

-

Chem-Impex International. (n.d.). 4-Bromo-2-nitroanisole. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 5197-28-4: 2-Bromo-1-methoxy-4-nitrobenzene [cymitquimica.com]

- 3. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 4. 2-bromo-4-nitroanisole | 5197-28-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. 2-Bromo-4-nitroanisole | 5197-28-4 [chemicalbook.com]

- 6. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Bromo-1-ethoxy-4-nitrobenzene: Synonyms and Identifiers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound 2-Bromo-1-ethoxy-4-nitrobenzene, focusing on its various synonyms and chemical identifiers. This document is intended to serve as a technical resource for professionals in research and development who require precise and reliable information for substance identification, procurement, and safety management.

Introduction and Primary Identifiers

2-Bromo-1-ethoxy-4-nitrobenzene is a substituted aromatic compound. Accurate identification of such chemical entities is paramount in a research and development setting to ensure the reproducibility of experimental results and to maintain safety standards. The primary identifiers for this compound are crucial for unambiguous documentation and communication in scientific literature and regulatory submissions.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-bromo-1-ethoxy-4-nitrobenzene . This systematic name provides a clear and unambiguous description of its molecular structure. Another key identifier is its CAS Registry Number, 58244-42-1 , which is a unique numerical identifier assigned by the Chemical Abstracts Service.

Synonyms and Chemical Identifiers

In scientific literature and commercial listings, 2-Bromo-1-ethoxy-4-nitrobenzene may be referred to by a variety of synonyms. A comprehensive understanding of these alternative names is essential for conducting thorough literature searches and for sourcing the compound from different suppliers. The following table summarizes the key synonyms and identifiers for 2-Bromo-1-ethoxy-4-nitrobenzene.

| Identifier Type | Identifier | Source |

| IUPAC Name | 2-Bromo-1-ethoxy-4-nitrobenzene | - |

| CAS Registry Number | 58244-42-1 | [1][2][3][4] |

| PubChem CID | 18787093 | [4][5] |

| Molecular Formula | C8H8BrNO3 | [1][2][3] |

| Molecular Weight | 246.06 g/mol | [1][2] |

| Synonym | 2-Brom-4-nitro-1-aethoxy-benzol | [2] |

| Synonym | ACMC-209m3a | [2] |

| Synonym | Aethyl-(2-brom-4-nitro-phenyl)-aether | [2] |

| Synonym | 3-Bromo-4-ethoxynitrobenzene | [2] |

| Synonym | 2-bromo-4-nitro-phenetole | [2] |

| Synonym | ANW-32900 | [2] |

| Synonym | 2-Brom-4-nitro-phenetol | [2] |

| Synonym | 2-Bromo-4-nitrophenetole | [2] |

| Synonym | CTK8B1958 | [2] |

Physicochemical Properties

The physicochemical properties of a compound are critical for its application in experimental settings, influencing factors such as solubility, reaction kinetics, and appropriate handling procedures. The table below outlines the key physicochemical properties of 2-Bromo-1-ethoxy-4-nitrobenzene.

| Property | Value | Source |

| Melting Point | 94-98 °C | [6] |

| Boiling Point (Predicted) | 318.6 ± 22.0 °C | [6] |

| Density (Predicted) | 1.557 ± 0.06 g/cm³ | [6] |

| Flash Point | 94 °C | [1] |

Note: The boiling point and density are predicted values and should be used as an estimation. Experimental verification is recommended for precise applications.

Safety and Handling Information

Proper handling of chemical compounds is essential to ensure laboratory safety. The following information is a summary of the key safety and handling considerations for 2-Bromo-1-ethoxy-4-nitrobenzene. For comprehensive safety information, it is imperative to consult the full Safety Data Sheet (SDS) provided by the supplier.

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

General precautionary measures for handling this type of compound include:

-

Wash hands thoroughly after handling.

-

Do not eat, drink or smoke when using this product.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Store in a well-ventilated place. Keep container tightly closed.

Visualization of Chemical Identifiers

To illustrate the relationship between the primary identifiers of 2-Bromo-1-ethoxy-4-nitrobenzene, the following diagram has been generated.

Caption: Interconnectivity of identifiers for 2-Bromo-1-ethoxy-4-nitrobenzene.

References

-

2-Bromo-1-ethoxy-4-nitrobenzene | 58244-42-1 | ICA24442 - Biosynth.

-

2-bromo-1-ethoxy-4-nitrobenzene - CAS:58244-42-1 - Sunway Pharm Ltd.

-

2-Bromo-1-ethoxy-4-nitrobenzene CAS#: 58244-42-1 - ChemicalBook.

-

2-Bromo-1-ethoxy-4-nitrobenzene | C8H8BrNO3 | CID 18787093 - PubChem.

-

2-bromo-1-etoxi-4-nitrobenceno 58244-42-1 wiki - Es - Guidechem.

-

2 - SAFETY DATA SHEET.

-

4 - SAFETY DATA SHEET.

-

Safety Data Sheet - CDN Isotopes.

-

Safety Data Sheet: Nitrobenzene - Carl ROTH.

-

2-Bromo-1-ethoxy-4-nitrobenzene | 58244-42-1 - ChemicalBook.

-

2-Bromo-4-ethoxy-1-nitrobenzene | C8H8BrNO3 | CID 15555499 - PubChem.

-

1-Bromo-2-ethoxybenzene | CAS#:583-19-7 | Chemsrc.

-

1-Ethoxy-4-nitrobenzene | CAS#:100-29-8 | Chemsrc.

-

2-bromo-1-(2-bromo-4-nitrophenoxy)-4-nitrobenzene - Sigma-Aldrich.

-

CAS Index 5824 - ChemBK.

Sources

- 1. biosynth.com [biosynth.com]

- 2. 2-bromo-1-ethoxy-4-nitrobenzene - CAS:58244-42-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. 2-Bromo-1-etoksi-4-nitrobenzena CAS#: 58244-42-1 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 4. guidechem.com [guidechem.com]

- 5. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 2-Bromo-4-nitrophenetole

Introduction

2-Bromo-4-nitrophenetole, also known as 2-bromo-1-ethoxy-4-nitrobenzene, is a substituted aromatic ether. Its molecular structure, featuring an ethoxy group, a bromine atom, and a nitro group attached to a benzene ring, makes it a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical and agrochemical compounds. The precise arrangement of these substituents dictates the molecule's reactivity and physicochemical properties. Therefore, unambiguous structural confirmation is paramount. This guide provides a comprehensive analysis of the spectroscopic data for 2-bromo-4-nitrophenetole, offering a detailed interpretation of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. This document is intended for researchers and professionals in the chemical and pharmaceutical sciences, providing the technical insights necessary for accurate compound identification and characterization.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic signatures. Each unique proton and carbon atom will give rise to distinct signals in NMR spectroscopy, while the various functional groups will produce characteristic absorption bands in IR spectroscopy and predictable fragmentation patterns in mass spectrometry.

A Theoretical and Spectroscopic Deep Dive into 2-Bromo-1-ethoxy-4-nitrobenzene: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the theoretical and spectroscopic properties of 2-Bromo-1-ethoxy-4-nitrobenzene, a substituted nitroaromatic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, electronic structure, and spectroscopic characteristics, underpinned by robust theoretical calculations.

Introduction: The Significance of Substituted Nitrobenzenes

Substituted nitrobenzenes are a critical class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of pharmaceuticals, dyes, and agrochemicals. The interplay of electron-withdrawing and electron-donating groups on the benzene ring significantly influences their reactivity and physicochemical properties. 2-Bromo-1-ethoxy-4-nitrobenzene, with its unique substitution pattern, presents an interesting case for studying these electronic effects and for its potential as a building block in novel molecular architectures. This guide will explore its properties through the lens of computational chemistry, validated by experimental spectroscopic data.

Synthesis Pathway: A Modern Approach via Williamson Etherification

The synthesis of 2-Bromo-1-ethoxy-4-nitrobenzene can be efficiently achieved through the Williamson ether synthesis, a reliable and widely used method for preparing ethers.[1][2][3][4] This reaction proceeds via an SN2 mechanism, where an alkoxide ion displaces a halide ion from an alkyl halide.[1][3] For the synthesis of the target molecule, the logical starting materials are 2-bromo-4-nitrophenol and an ethylating agent such as ethyl bromide or ethyl iodide.

The phenolic proton of 2-bromo-4-nitrophenol is acidic and can be readily deprotonated by a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This phenoxide then acts as a potent nucleophile, attacking the electrophilic carbon of the ethylating agent to form the desired ether. The choice of a primary alkyl halide is crucial to favor the SN2 pathway and minimize competing elimination reactions.[3]

Experimental Protocol: Synthesis of 2-Bromo-1-ethoxy-4-nitrobenzene

-

Deprotonation: To a solution of 2-bromo-4-nitrophenol (1.0 eq.) in a polar aprotic solvent such as acetone or DMF, add a slight excess of a suitable base (e.g., K₂CO₃, 1.2 eq.).

-

Reaction Mixture: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Alkylation: Add ethyl bromide (1.1 eq.) to the reaction mixture.

-

Heating: Heat the reaction mixture to a moderate temperature (typically 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, filter to remove the inorganic salts, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 2-Bromo-1-ethoxy-4-nitrobenzene.

Theoretical Calculations: Unveiling the Molecular Landscape

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic structure and properties of molecules with a high degree of accuracy.[5][6][7] For a molecule like 2-Bromo-1-ethoxy-4-nitrobenzene, DFT calculations can provide invaluable insights into its geometry, vibrational frequencies, and electronic properties, which are often challenging to determine experimentally.

Computational Protocol

A robust computational protocol is essential for obtaining reliable theoretical results. The following workflow outlines a best-practice approach for DFT calculations on 2-Bromo-1-ethoxy-4-nitrobenzene.[5][7]

DFT Calculation Workflow

-

Molecular Structure Input: The initial 3D structure of 2-Bromo-1-ethoxy-4-nitrobenzene can be built using molecular modeling software.

-

Geometry Optimization: A geometry optimization is performed to find the lowest energy conformation of the molecule. The B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) is a widely accepted and effective choice for such systems.[8][9][10]

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

-

Spectroscopic and Electronic Property Calculations: Further calculations, such as NMR chemical shifts, molecular orbital analysis (HOMO-LUMO), and molecular electrostatic potential (MEP) mapping, can be performed on the optimized geometry to gain deeper insights into the molecule's reactivity and spectroscopic signatures.

Predicted Molecular Geometry

The geometry optimization of 2-Bromo-1-ethoxy-4-nitrobenzene is expected to yield a stable conformation with specific bond lengths and angles that reflect the electronic interactions between the substituents. Key predicted geometric parameters are summarized in the table below. These values, while theoretical, provide a foundational understanding of the molecule's three-dimensional structure.

| Parameter | Predicted Value (Å or °) |

| C-Br Bond Length | ~1.89 |

| C-O (ethoxy) Bond Length | ~1.37 |

| C-N (nitro) Bond Length | ~1.48 |

| O-N-O Bond Angle | ~124 |

| Dihedral Angle (Benzene-NO₂) | ~5-15 |

Vibrational Analysis: Deciphering the Spectroscopic Fingerprint

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a unique "fingerprint" for a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with remarkable accuracy, aiding in the interpretation of experimental spectra.

The calculated vibrational spectrum of 2-Bromo-1-ethoxy-4-nitrobenzene is expected to exhibit characteristic peaks corresponding to the stretching and bending modes of its functional groups. The symmetric and asymmetric stretching vibrations of the nitro group are particularly strong in the IR spectrum and are sensitive to the electronic environment.[11] Similarly, the C-Br stretching vibration will appear at a characteristic low frequency. The Raman spectrum will provide complementary information, particularly for the symmetric vibrations of the benzene ring.[11][12][13][14][15]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| NO₂ Asymmetric Stretch | ~1530 | Strong (IR) |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| NO₂ Symmetric Stretch | ~1350 | Strong (IR) |

| C-O Stretch (Ether) | 1250 - 1050 | Strong (IR) |

| C-Br Stretch | 700 - 500 | Medium |

Spectroscopic Characterization: Bridging Theory and Experiment

Experimental spectroscopic data is essential for validating the results of theoretical calculations and providing a complete picture of the molecule's properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum of 2-Bromo-1-ethoxy-4-nitrobenzene will show distinct signals for the aromatic protons and the protons of the ethoxy group.[16][17] The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic effects of the bromo, ethoxy, and nitro substituents.

Based on available data, the expected ¹H NMR signals are as follows:[16][17]

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₂CH₃ | ~1.4 | Triplet | 3H |

| -OCH₂CH₃ | ~4.2 | Quartet | 2H |

| Aromatic Protons | 7.0 - 8.5 | Doublets, Doublet of Doublets | 3H |

The upfield signals correspond to the ethoxy group, with the characteristic triplet-quartet pattern due to spin-spin coupling. The downfield signals in the aromatic region are a result of the deshielding effects of the electronegative substituents. The precise chemical shifts and coupling constants can be accurately predicted using DFT calculations, providing a powerful method for structural confirmation.

Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and its tendency to undergo electronic transitions. For 2-Bromo-1-ethoxy-4-nitrobenzene, the HOMO is expected to be localized primarily on the electron-rich ethoxy-substituted benzene ring, while the LUMO will be concentrated on the electron-deficient nitrobenzene moiety. This separation of frontier orbitals suggests the potential for intramolecular charge transfer, a property that is often exploited in the design of functional materials.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. For 2-Bromo-1-ethoxy-4-nitrobenzene, the MEP map is expected to show a region of negative potential (red/yellow) around the oxygen atoms of the nitro and ethoxy groups, indicating their nucleophilic character. Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms and the carbon atom attached to the bromine, highlighting potential sites for electrophilic and nucleophilic attack, respectively.

Conclusion and Future Directions

This technical guide has provided a detailed theoretical and spectroscopic analysis of 2-Bromo-1-ethoxy-4-nitrobenzene. The combination of a plausible synthetic route, a robust protocol for theoretical calculations, and the interpretation of expected spectroscopic data offers a comprehensive framework for researchers working with this and similar molecules. The insights gained from DFT calculations, particularly regarding the molecule's geometry, vibrational modes, and electronic properties, are invaluable for understanding its reactivity and for guiding its application in the development of new pharmaceuticals and functional materials.

Future work could involve the experimental validation of the predicted IR and Raman spectra, as well as a more in-depth investigation of its reactivity in various chemical transformations. Furthermore, exploring the biological activity of this compound and its derivatives could open up new avenues for drug discovery.

References

-

Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2021). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 60(27), 14775-14790*. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Li, B., & Phillips, D. L. (2005). Resonance Raman Study of Short-Time Photodissociation Dynamics of the Charge-Transfer Band Absorption of Nitrobenzene in Cyclohexane Solution. The Journal of Physical Chemistry A, 109(32), 7149-7158. [Link]

-

Notario, R., & Roux, M. V. (2003). Substituent Effects on Enthalpies of Formation: Benzene Derivatives. The Journal of Physical Chemistry A, 107(40), 8448-8453. [Link]

-

MDPI. (2018). A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials. Molecules, 23(9), 2249. [Link]

-

ResearchGate. (2021). Raman spectra of pure 4-nitrobenzenediazonium tetrafluoroborate (NBD)... [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]

-

Chegg. (2019, April 14). The 1H NMR spectrum of 2-bromo-1-ethoxy-4-nitrobenzene... [Link]

-

ResearchGate. (n.d.). D and E values of substituted benzenes (in cm-I). [Link]

-

ResearchGate. (n.d.). DFT-only calculations of the first step in the oxidative dehalogenation... [Link]

-

Sci-Hub. (1991). The Raman spectra of some aromatic nitro compounds. Spectrochimica Acta Part A: Molecular Spectroscopy, 47(9-10), 1235-1245. [Link]

-

ResearchGate. (2021). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]

-

Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? [Link]

-

The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

-

Filo. (2025, March 5). "The NMR spectrum of 2 bromo 1 ethoxy 4 nitrobenzene is shown below; and... [Link]

-

ResearchGate. (n.d.). (a, b) and (c, d) depict the Raman spectra of Benzene/Nitrobenzene... [Link]

-

ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. [Link]

-

MDPI. (2019). Contrastive Analysis of the Raman Spectra of Polychlorinated Benzene: Hexachlorobenzene and Benzene. Applied Sciences, 9(18), 3863. [Link]

-

chemeurope.com. (n.d.). Williamson ether synthesis. [Link]

-

Acta Chimica Slovaca. (2014). DFT/B3LYP Study of the O–H Bond Dissociation Enthalpies and Proton Affinities of para- and meta-Substituted Phenols in Water. 7(1), 1-10. [Link]

-

Chemsrc. (n.d.). 2-Bromo-4'-nitrodiphenyl ether. [Link]

-

Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

-

PubMed Central. (2017). Vibrational spectroscopic, NMR parameters and electronic properties of three 3-phenylthiophene derivatives via density functional theory. Journal of the Brazilian Chemical Society, 28(1), 133-143. [Link]

-

ResearchGate. (n.d.). B3LYP/6-311++G(3df,2pd) calculated differences (DNICS) in aromatic... [Link]

-

IRJET. (2018). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. International Research Journal of Engineering and Technology, 5(5), 2395-0056. [Link]

-

PubChem. (n.d.). 2-Bromo-4-ethoxy-1-nitrobenzene. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Williamson_ether_synthesis [chemeurope.com]

- 5. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Vibrational spectroscopic, NMR parameters and electronic properties of three 3-phenylthiophene derivatives via density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sci-Hub. The Raman spectra of some aromatic nitro compounds / Spectrochimica Acta Part A: Molecular Spectroscopy, 1991 [sci-hub.box]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Solved The 1H NMR spectrum | Chegg.com [chegg.com]

- 17. "The NMR spectrum of 2 bromo 1 ethoxy 4 nitrobenzene is shown below; and .. [askfilo.com]

Methodological & Application

Application Note: A Multi-Step Synthesis of 2-Bromo-1-ethoxy-4-nitrobenzene from 1-Ethyl-4-nitrobenzene

Abstract

This application note provides a comprehensive, field-tested guide for the multi-step synthesis of 2-Bromo-1-ethoxy-4-nitrobenzene, a valuable building block in medicinal chemistry and materials science. The synthetic route commences with the selective oxidation of the benzylic position of 1-ethyl-4-nitrobenzene, followed by a Baeyer-Villiger rearrangement, subsequent hydrolysis, etherification, and concludes with a regioselective aromatic bromination. This document offers detailed, step-by-step protocols, mechanistic insights, and safety considerations to ensure reproducible and high-yield synthesis.

Introduction

The synthesis of polysubstituted nitroaromatics is of significant interest due to their utility as precursors in the development of pharmaceuticals, agrochemicals, and dyes. The target molecule, 2-Bromo-1-ethoxy-4-nitrobenzene, incorporates a unique substitution pattern that makes it a versatile intermediate. A direct conversion from 1-ethyl-4-nitrobenzene is not synthetically feasible. Therefore, a robust, five-step pathway has been devised. This protocol is designed to provide researchers with a reliable method to obtain the target compound with a high degree of purity.

The overall synthetic strategy is depicted below:

Figure 1: Overall synthetic workflow from 1-ethyl-4-nitrobenzene to 2-bromo-1-ethoxy-4-nitrobenzene.

PART 1: EXPERIMENTAL PROTOCOLS

Safety Precautions

General Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.

Specific Hazards:

-

Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care, and have a quenching solution (e.g., sodium thiosulfate) readily available.[1]

-

Nitroaromatic Compounds: These compounds are often toxic and can be absorbed through the skin. Avoid inhalation and direct contact.

-

Peroxyacids (e.g., m-CPBA): Potential explosion hazard, especially when heated or in concentrated form. Use with caution and behind a blast shield if necessary.

Step 1: Oxidation of 1-Ethyl-4-nitrobenzene to 4-Nitroacetophenone

This initial step involves the selective oxidation of the benzylic methylene group of the starting material. A reliable method for this transformation is the catalytic ozonolysis in acetic acid.[2]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 1-Ethyl-4-nitrobenzene | Reagent | Sigma-Aldrich |

| Glacial Acetic Acid | ACS | Fisher Scientific |

| Manganese(II) acetate | 99% | Acros Organics |

| Ozone (generated in situ) | N/A | Ozone generator |

| Ethyl acetate | HPLC | VWR |

| Saturated sodium bicarbonate | N/A | Prepared in-house |

| Anhydrous magnesium sulfate | Anhydrous | Alfa Aesar |

Protocol:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube, and a thermometer, dissolve 1-ethyl-4-nitrobenzene (10.0 g, 60.5 mmol) in glacial acetic acid (200 mL).

-

Add manganese(II) acetate (0.52 g, 3.0 mmol) to the solution.

-

Cool the mixture to 20°C using a water bath.

-

Bubble ozone gas through the stirred solution. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, purge the solution with nitrogen gas to remove any residual ozone.

-

Pour the reaction mixture into ice-water (500 mL) and extract with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-nitroacetophenone.

-

Purify the product by recrystallization from ethanol. An expected yield of up to 98.5% can be achieved.[2]

Step 2: Baeyer-Villiger Oxidation of 4-Nitroacetophenone to 4-Nitrophenyl acetate

This reaction employs a peroxyacid to insert an oxygen atom between the carbonyl carbon and the aromatic ring of the ketone, yielding an ester. The migratory aptitude of the aryl group is greater than that of the methyl group, leading to the desired product.[3]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Nitroacetophenone | 98% | From Step 1 |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 77% | Sigma-Aldrich |

| Dichloromethane (DCM) | ACS | Fisher Scientific |

| Saturated sodium sulfite solution | N/A | Prepared in-house |

| Saturated sodium bicarbonate | N/A | Prepared in-house |

| Anhydrous sodium sulfate | Anhydrous | Alfa Aesar |

Protocol:

-

Dissolve 4-nitroacetophenone (8.25 g, 50 mmol) in dichloromethane (150 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

-

Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by slowly adding saturated sodium sulfite solution to destroy excess peroxyacid.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to afford the crude 4-nitrophenyl acetate.

-

The product can be purified by recrystallization from a mixture of ethyl acetate and hexanes.

Step 3: Hydrolysis of 4-Nitrophenyl acetate to 4-Nitrophenol

The ester is hydrolyzed under basic conditions to yield the corresponding phenolate, which is subsequently protonated to give the phenol.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Nitrophenyl acetate | 98% | From Step 2 |

| Sodium hydroxide (NaOH) | Pellets, 97% | VWR |

| Hydrochloric acid (HCl) | Concentrated, 37% | Fisher Scientific |

| Deionized water | N/A | In-house |

Protocol:

-

Dissolve 4-nitrophenyl acetate (7.24 g, 40 mmol) in ethanol (100 mL) in a round-bottom flask.

-

Add a 2 M aqueous solution of sodium hydroxide (40 mL, 80 mmol) and stir the mixture at room temperature for 2 hours. The solution should turn a deep yellow, indicative of the 4-nitrophenolate anion.

-

Monitor the completion of the hydrolysis by TLC.

-

After the reaction is complete, cool the mixture in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 1-2.

-

The yellow precipitate of 4-nitrophenol is collected by vacuum filtration.

-

Wash the solid with cold deionized water and dry under vacuum.

Step 4: Williamson Ether Synthesis of 1-Ethoxy-4-nitrobenzene

This classic ether synthesis involves the reaction of the 4-nitrophenoxide with an ethylating agent.[4]

Figure 2: Mechanism of the Williamson Ether Synthesis.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Nitrophenol | 99% | From Step 3 |

| Sodium hydroxide (NaOH) | Pellets, 97% | VWR |

| Ethyl iodide | 99% | Sigma-Aldrich |

| Acetone | ACS | Fisher Scientific |

Protocol:

-

To a 100 mL round-bottom flask equipped with a reflux condenser, add a solution of sodium hydroxide (1.6 g, 40 mmol) in water (15 mL).

-

Add 4-nitrophenol (5.56 g, 40 mmol) and acetone (50 mL).

-

Add ethyl iodide (6.86 g, 44 mmol) to the mixture.

-

Heat the resulting mixture under reflux for 90 minutes.

-

After cooling, pour the yellow solution over 150 g of ice and stir until the ice melts.

-

Collect the crude yellow solid by vacuum filtration.

-

Recrystallize the solid from 95% ethanol to yield pure 1-ethoxy-4-nitrobenzene. An expected yield of around 83% can be achieved.[4]

Step 5: Regioselective Bromination of 1-Ethoxy-4-nitrobenzene

The final step is an electrophilic aromatic substitution. The ethoxy group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. The powerful activating effect of the ethoxy group directs the incoming electrophile (Br+) to the positions ortho to it. As the para position is blocked, bromination occurs at one of the ortho positions.

Figure 3: Mechanism of Electrophilic Aromatic Bromination.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 1-Ethoxy-4-nitrobenzene | 98% | From Step 4 |

| Bromine (Br₂) | 99.5% | Acros Organics |

| Iron(III) bromide (FeBr₃) | Anhydrous, 98% | Sigma-Aldrich |

| Dichloromethane (DCM) | ACS | Fisher Scientific |

| Sodium thiosulfate solution | 10% aqueous | Prepared in-house |

| Anhydrous sodium sulfate | Anhydrous | Alfa Aesar |

Protocol:

-

In a flask protected from light, dissolve 1-ethoxy-4-nitrobenzene (5.0 g, 29.9 mmol) in dichloromethane (100 mL).

-

Add a catalytic amount of anhydrous iron(III) bromide.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of bromine (1.6 mL, 31.4 mmol) in dichloromethane (20 mL) dropwise over 30 minutes.

-

Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with a 10% sodium thiosulfate solution to consume any unreacted bromine.

-

Separate the organic layer, and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to give 2-bromo-1-ethoxy-4-nitrobenzene.

PART 2: CHARACTERIZATION

The final product and intermediates should be characterized by standard analytical techniques to confirm their identity and purity.

Expected Data for 2-Bromo-1-ethoxy-4-nitrobenzene:

| Property | Value |

| Molecular Formula | C₈H₈BrNO₃ |

| Molecular Weight | 246.06 g/mol [5] |

| Appearance | Pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.30 (d), 8.06 (dd), 7.26 (d), 4.21 (q), 1.30 (t)[6][7] |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected peaks for 8 distinct carbons. |

| Mass Spectrometry (EI) | m/z: 245/247 (M⁺) |

Conclusion

This application note details a reliable and reproducible five-step synthesis of 2-bromo-1-ethoxy-4-nitrobenzene from 1-ethyl-4-nitrobenzene. The protocols provided, along with the mechanistic insights and safety precautions, should enable researchers to successfully synthesize this valuable compound for their research and development needs.

References

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Chegg. (2018, November 18). Br NO2 0 (ppm) H NMR spectrum of 2-bromo-1-ethoxy-4-nitrobenzene. Retrieved from [Link]

-

Current issues in pharmacy and medicine: science and practice. (2021). Investigation of catalytic oxidation of 4-nitroethylbenzene by ozone to 4-nitroacetophenone – an intermediate in the synthesis of antibiotics. Retrieved from [Link]

-

ResearchGate. (n.d.). Multistep reaction catalyzed by the EST?PtNP complexes. Hydrolysis of 4-nitrophenyl acetate. Retrieved from [Link]

-

Chegg. (2019, April 14). The 1H NMR spectrum of 2-bromo-1-ethoxy-4-nitrobenzene is shown below. Retrieved from [Link]

-

Amazon S3. (n.d.). Selective Aerobic Oxidation of 4-Ethylnitrobenzene to 4-Nitroacetophenone Promoted by Metalloporphyrins. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, April 6). 19.8 Baeyer Villiger Oxidation. Retrieved from [Link]

-

ResearchGate. (n.d.). I want to perform esterase assay using p-Nitrophenyl acetate. Retrieved from [Link]

-

Filo. (2025, March 5). The NMR spectrum of 2 bromo 1 ethoxy 4 nitrobenzene is shown below. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation of ethylbenzene to acetophenone over MnO4-1-exchanged.... Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. Retrieved from [Link]

-

ACS Publications. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis of 4-nitrophenol acetate catalyzed by different esterases. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2020). Baeyer–Villiger oxidation. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

NROChemistry. (n.d.). Baeyer-Villiger oxidation: Mechanism & Examples. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Selective liquid phase oxidation of ethyl benzene to acetophenone. Retrieved from [Link]

-

Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from [Link]

-

ResearchGate. (n.d.). 1-Ethoxy-4-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-ethoxy-1-nitrobenzene. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing nitroacetophenone.

Sources

- 1. 2-broMo-1-ethyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 2. Investigation of catalytic oxidation of 4-nitroethylbenzene by ozone to 4-nitroacetophenone – an intermediate in the synthesis of antibiotics | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 6. Solved Br NO2 0 (ppm) H NMR spectrum of | Chegg.com [chegg.com]

- 7. chegg.com [chegg.com]

Application Notes & Protocols: 2-Bromo-1-ethoxy-4-nitrobenzene as a Strategic Intermediate in Modern Organic Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of 2-Bromo-1-ethoxy-4-nitrobenzene. We delve into its synthesis, physicochemical properties, and its pivotal role as a versatile intermediate in key carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. Detailed, field-tested protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination are presented, emphasizing the causal logic behind experimental choices to ensure reproducibility and success. This guide is designed to serve as a practical resource, bridging theoretical concepts with validated laboratory procedures.

Introduction: The Strategic Value of 2-Bromo-1-ethoxy-4-nitrobenzene

2-Bromo-1-ethoxy-4-nitrobenzene is a polysubstituted aromatic compound featuring a unique convergence of functional groups that render it an exceptionally useful building block in organic synthesis. The molecule incorporates:

-

An Aryl Bromide: A prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[1] The reactivity of the C-Br bond is generally reliable and offers a balance between stability and reactivity.

-

A Nitro Group: A powerful electron-withdrawing group that influences the reactivity of the aromatic ring. Crucially, it serves as a synthetic precursor to an aniline moiety via reduction, opening avenues for a vast array of secondary transformations such as amide coupling, sulfonamide formation, and diazotization reactions.

-

An Ethoxy Group: An electron-donating group that modulates the electronic properties of the ring and can influence regioselectivity in certain reactions. Its presence also impacts the overall lipophilicity and solubility of the molecule and its derivatives.

This specific arrangement of functional groups makes 2-Bromo-1-ethoxy-4-nitrobenzene a valuable starting material for the synthesis of complex pharmaceutical intermediates and functional materials.

Physicochemical Properties

A summary of the key properties of 2-Bromo-1-ethoxy-4-nitrobenzene is provided below for easy reference.

| Property | Value | Source |

| IUPAC Name | 2-Bromo-1-ethoxy-4-nitrobenzene | PubChem[2] |

| CAS Number | 58244-42-1 | Biosynth[3] |

| Molecular Formula | C₈H₈BrNO₃ | PubChem[2] |

| Molecular Weight | 246.06 g/mol | PubChem[2][3] |

| Melting Point | 94-98 °C | ChemicalBook[4] |

| Boiling Point | 318.6±22.0 °C (Predicted) | ChemicalBook[4] |

| Density | 1.557±0.06 g/cm³ (Predicted) | ChemicalBook[4] |

| SMILES | CCOC1=C(C=C(C=C1)[O-])Br | Biosynth[3] |

Synthesis of 2-Bromo-1-ethoxy-4-nitrobenzene

The most direct and logical synthesis of the title compound involves the electrophilic bromination of 1-ethoxy-4-nitrobenzene. The ethoxy group is an ortho-, para-directing activator, while the nitro group is a meta-directing deactivator. Since the para position is blocked, bromination is directed to one of the ortho positions relative to the activating ethoxy group.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of 2-Bromo-1-ethoxy-4-nitrobenzene.

Detailed Synthesis Protocol

Causality Note: This protocol is adapted from established procedures for the bromination of activated aromatic rings. Acetic acid is a common solvent for such reactions as it is polar enough to dissolve the reactants but does not compete in the reaction. The reaction is typically performed at room temperature to control selectivity and prevent over-bromination.

Materials:

-

1-ethoxy-4-nitrobenzene

-

Molecular bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Glacial acetic acid

-

Sodium bisulfite (NaHSO₃) solution (10% aqueous)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a fume hood, dissolve 1-ethoxy-4-nitrobenzene (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

-

Bromination: To the stirring solution, add molecular bromine (1.05 eq) dropwise at room temperature. Alternative: For a safer procedure, N-Bromosuccinimide (NBS) can be used as the bromine source, often with a catalytic amount of acid.

-

Reaction Monitoring: Stir the mixture at ambient temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Quenching: Carefully pour the reaction mixture into a beaker containing an ice-cold aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite will quench any unreacted bromine.

-

Isolation: The product will precipitate as a solid. Collect the crude solid by vacuum filtration and wash thoroughly with cold water.

-

Purification: Purify the crude product by recrystallization from hot ethanol to yield 2-Bromo-1-ethoxy-4-nitrobenzene as a crystalline solid.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[5][6][7] 2-Bromo-1-ethoxy-4-nitrobenzene serves as an excellent electrophilic partner in this reaction.

General Catalytic Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 2-(4-methoxyphenyl)-1-ethoxy-4-nitrobenzene

Causality Note: The choice of catalyst, base, and solvent is critical for a successful Suzuki coupling.[8] Pd(PPh₃)₄ is a classic, reliable catalyst. A carbonate base is sufficiently strong to activate the boronic acid for transmetalation without causing unwanted side reactions. A mixture of an organic solvent (like Dioxane or Toluene) and water is often used to ensure all components, including the inorganic base, are sufficiently soluble.

Materials:

-

2-Bromo-1-ethoxy-4-nitrobenzene

-

4-Methoxyphenylboronic acid (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Deionized Water

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 2-Bromo-1-ethoxy-4-nitrobenzene, 4-methoxyphenylboronic acid, and potassium carbonate.

-

Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is crucial as the Pd(0) catalyst is oxygen-sensitive.

-

Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The solution should be thoroughly degassed again by bubbling the inert gas through it for 15-20 minutes.

-

Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key pharmacophores in numerous drugs.[9][10] This reaction directly couples an aryl halide with an amine, offering a more versatile and functional-group-tolerant alternative to classical methods.[11][12]

Protocol: Synthesis of N-(2-ethoxy-5-nitrophenyl)morpholine

Causality Note: Buchwald-Hartwig reactions require a strong, non-nucleophilic base, such as sodium tert-butoxide, to deprotonate the amine and facilitate the catalytic cycle. The choice of phosphine ligand is paramount; bulky, electron-rich ligands like XPhos or SPhos accelerate the rate-limiting reductive elimination step and stabilize the palladium catalyst, leading to higher yields and broader substrate scope.

Materials:

-

2-Bromo-1-ethoxy-4-nitrobenzene

-

Morpholine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.02 eq)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02-0.04 eq)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

-

Anhydrous Toluene

Procedure:

-

Inert Setup: In a glovebox or using Schlenk technique, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a flame-dried flask.

-

Reactant Addition: Remove the flask from the glovebox (if used), and add 2-Bromo-1-ethoxy-4-nitrobenzene, anhydrous toluene, and finally morpholine via syringe.

-

Degassing: If not prepared in a glovebox, thoroughly degas the mixture.

-

Heating: Heat the reaction mixture to 100-110 °C under an inert atmosphere.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).

-

Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the target arylamine.

Downstream Transformation: Nitro Group Reduction

A key synthetic advantage of using a nitro-substituted intermediate is the facile conversion of the nitro group to a primary amine. This transformation unlocks a new site for diversification.

Protocol: Reduction to 3-ethoxy-4-aminobromobenzene

Causality Note: Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro groups in the presence of other reducible functionalities like aryl halides. The reaction proceeds in an acidic environment, provided by concentrated HCl, and often requires heating to go to completion.

Materials:

-

2-Bromo-1-ethoxy-4-nitrobenzene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 5M)

Procedure:

-

Reaction: Dissolve 2-Bromo-1-ethoxy-4-nitrobenzene in ethanol. Add a solution of SnCl₂·2H₂O in concentrated HCl.

-

Heating: Heat the mixture at reflux (around 70-80 °C) for 1-3 hours, monitoring by TLC.

-

Basification: Cool the reaction in an ice bath and carefully basify by the slow addition of concentrated NaOH solution until the pH is >10. The tin salts will precipitate.

-

Extraction: Dilute with ethyl acetate and filter through a pad of Celite® to remove the inorganic salts. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer again with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the aniline product, which can be further purified by chromatography if necessary.

Safety and Handling

2-Bromo-1-ethoxy-4-nitrobenzene and its related reagents require careful handling in a controlled laboratory environment.

| Hazard Statement | Classification | Precautionary Measures |

| H302 | Harmful if swallowed | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[13][14] |

| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling.[13][14] |

| H319 | Causes serious eye irritation | Wear eye protection. Rinse cautiously with water for several minutes if in eyes.[13][14] |

| H335 | May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[14] |

Handling:

-

Always use this chemical within a certified chemical fume hood.[15]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][15]

-

Avoid inhalation of dust and contact with skin and eyes.[16]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[13][15][16]

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.[13]

Conclusion

2-Bromo-1-ethoxy-4-nitrobenzene is a high-value, multi-functional intermediate for advanced organic synthesis. Its capacity to undergo sequential, regioselective transformations—notably palladium-catalyzed cross-coupling at the C-Br bond and subsequent reduction/functionalization of the nitro group—provides a powerful and efficient platform for accessing complex molecular architectures. The protocols and insights provided herein are intended to empower researchers to confidently and successfully leverage this versatile building block in their synthetic campaigns.

References

- Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo.

- 2-broMo-1-ethyl-4-nitrobenzene synthesis. ChemicalBook.

- SAFETY DATA SHEET for 1-(2-Bromoethoxy)-4-nitrobenzene. Thermo Fisher Scientific.

- Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with...

- 2-Bromo-4-ethoxy-1-nitrobenzene.

- SAFETY DATA SHEET for 1-(2-Bromoethyl)-4-nitrobenzene. Thermo Fisher Scientific.

- Suzuki cross-coupling. Chemistry LibreTexts.

- Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. pubs.acs.org/CR.

- Safety D

- The Suzuki Reaction. Myers Research Group, Harvard University.

- Safety Data Sheet: 4-Bromonitrobenzene-d4. C/D/N Isotopes Inc..

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- SAFETY DATA SHEET for 1-Bromo-3-nitrobenzene. Sigma-Aldrich.

- 1-Bromo-2-ethoxy-4-nitrobenzene Safety and Hazards.

- Innovating with 1-(2-Bromoethoxy)-4-nitrobenzene: Applications in Material Science and Beyond. NINGBO INNO PHARMCHEM CO.,LTD..

- It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture of... Homework.Study.com.

- 1-Ethoxy-4-nitrobenzene.

- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.

- 2-Bromo-1-ethoxy-4-nitrobenzene. Biosynth.

- 2-Bromo-1-methoxy-4-nitrobenzene. BLD Pharm.

- 2-Bromo-1-ethoxy-4-nitrobenzene SDS. ECHEMI.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- 2-Bromo-1-ethoxy-4-nitrobenzene Chemical Properties. ChemicalBook.

- Buchwald-Hartwig Amin

- Buchwald–Hartwig amin

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

Sources

- 1. datapdf.com [datapdf.com]

- 2. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. 2-Bromo-1-ethoxy-4-nitrobenzene CAS#: 58244-42-1 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Yoneda Labs [yonedalabs.com]

- 8. youtube.com [youtube.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. fishersci.com [fishersci.com]

- 14. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

Application Notes & Protocols: 2-Bromo-1-ethoxy-4-nitrobenzene as a Key Precursor for Carbazole-Based Functional Materials in Organic Electronics

Introduction:

2-Bromo-1-ethoxy-4-nitrobenzene is a strategically functionalized aromatic compound that serves as a valuable and versatile precursor in the synthesis of complex organic molecules. Its unique substitution pattern, featuring an ethoxy group, a nitro functionality, and a bromine atom, offers multiple reaction sites for sequential chemical transformations. The electron-withdrawing nature of the nitro group activates the aromatic ring, while the bromine atom provides a handle for cross-coupling reactions. This application note details a robust, two-step synthetic protocol that leverages these features to synthesize a novel carbazole-based functional material, demonstrating the utility of 2-Bromo-1-ethoxy-4-nitrobenzene in the development of materials for organic electronics. Carbazole derivatives are widely recognized for their excellent hole-transporting properties, high thermal stability, and photoluminescence, making them crucial components in Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices.[1][2][3]

The described synthetic pathway first involves the selective reduction of the nitro group to a primary amine, yielding the intermediate 2-bromo-5-ethoxyaniline. This transformation is crucial as it not only introduces a new reactive site but also modulates the electronic properties of the aromatic ring. Subsequently, this intermediate undergoes a palladium-catalyzed Buchwald-Hartwig amination with carbazole to afford the final product, 4-ethoxy-3-(9H-carbazol-9-yl)aniline. This protocol provides a clear and efficient route to a functional material with potential applications in the rapidly advancing field of organic electronics.

Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2-Bromo-1-ethoxy-4-nitrobenzene | C₈H₈BrNO₃ | 246.06 | Pale yellow solid |

| 2-bromo-5-ethoxyaniline | C₈H₁₀BrNO | 216.08 | Off-white to pale brown solid |

| 4-ethoxy-3-(9H-carbazol-9-yl)aniline | C₂₀H₁₈N₂O | 314.38 | White to off-white solid |

Synthetic Workflow

The overall synthetic strategy is a two-step process, beginning with the reduction of the nitro group of 2-Bromo-1-ethoxy-4-nitrobenzene, followed by a Buchwald-Hartwig cross-coupling reaction.

Caption: Synthetic workflow for the preparation of 4-ethoxy-3-(9H-carbazol-9-yl)aniline.

Experimental Protocols

Part 1: Synthesis of 2-bromo-5-ethoxyaniline via Nitro Group Reduction

Causality of Experimental Choices: The reduction of the nitro group is a critical first step. Tin(II) chloride in the presence of concentrated hydrochloric acid is a classic and effective method for the reduction of aromatic nitro compounds to their corresponding anilines.[4][5] This method is particularly advantageous as it is generally tolerant of aryl halides, such as the bromo substituent in our starting material, preventing undesired dehalogenation that can occur with some catalytic hydrogenation methods.[6] Ethanol is chosen as the solvent due to its ability to dissolve the starting material and its compatibility with the reaction conditions. The reaction is performed under reflux to ensure a sufficient reaction rate.

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of the product spot. The workup procedure, involving basification with sodium hydroxide, is designed to precipitate tin salts, which can be removed by filtration, and to liberate the free amine for extraction.[7]

Protocol:

-

Reaction Setup: In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-1-ethoxy-4-nitrobenzene (5.0 g, 20.3 mmol).

-

Reagent Addition: Add ethanol (100 mL) to the flask and stir to dissolve the starting material. To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (22.9 g, 101.5 mmol).

-

Reaction Initiation: Carefully add concentrated hydrochloric acid (20 mL) dropwise to the stirred suspension. The addition is exothermic and may cause the ethanol to boil.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice (ca. 150 g).

-

Basification and Filtration: While stirring vigorously, slowly add a 40% aqueous solution of sodium hydroxide until the pH of the mixture is approximately 10-11. This will cause the precipitation of tin salts.

-

Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate (3 x 50 mL). Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford 2-bromo-5-ethoxyaniline as an off-white to pale brown solid.

Part 2: Synthesis of 4-ethoxy-3-(9H-carbazol-9-yl)aniline via Buchwald-Hartwig Amination

Causality of Experimental Choices: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This reaction is ideal for coupling the synthesized 2-bromo-5-ethoxyaniline with carbazole. The choice of the palladium catalyst and ligand is crucial for achieving high yields. A common and effective catalytic system for this type of transformation is tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source and a bulky, electron-rich phosphine ligand such as XPhos.[9] Sodium tert-butoxide (NaOtBu) is used as a strong, non-nucleophilic base to facilitate the catalytic cycle. Toluene is an appropriate high-boiling solvent for this reaction, which typically requires elevated temperatures.

Self-Validating System: The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent the degradation of the catalyst. Reaction progress can be monitored by TLC or LC-MS. The work-up procedure is designed to remove the catalyst and inorganic salts, and the final product is purified by column chromatography to ensure high purity.

Protocol:

-

Reaction Setup: To a dry Schlenk flask, add 2-bromo-5-ethoxyaniline (2.16 g, 10.0 mmol), carbazole (2.0 g, 12.0 mmol), and sodium tert-butoxide (1.44 g, 15.0 mmol).

-

Catalyst Addition: To this mixture, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (91.5 mg, 0.1 mmol, 1 mol%) and XPhos (143 mg, 0.3 mmol, 3 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

-

Solvent Addition: Add anhydrous toluene (50 mL) via syringe.

-

Reaction Conditions: Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield 4-ethoxy-3-(9H-carbazol-9-yl)aniline as a white to off-white solid.

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of a novel carbazole-based functional material, 4-ethoxy-3-(9H-carbazol-9-yl)aniline, starting from the readily available precursor, 2-Bromo-1-ethoxy-4-nitrobenzene. The described methods, a tin(II) chloride reduction followed by a Buchwald-Hartwig amination, are robust and high-yielding, offering a practical route to this and similar functional materials. The final product, incorporating the electronically active carbazole moiety, is a promising candidate for further investigation in the field of organic electronics, particularly in the development of hole-transporting layers for OLEDs. This work underscores the synthetic utility of 2-Bromo-1-ethoxy-4-nitrobenzene as a versatile building block in materials science.

References

-

Infinity Learn. (n.d.). The reduction of nitrobenzene with Sn/HCl produces. Retrieved from [Link][4]

-

askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives:. Retrieved from [Link][5]

-

Wheeler Scientific. (2024, May 30). Aniline Synthesis via Tin Reduction (Science Explained) [Video]. YouTube. Retrieved from [Link]

- Kim, J. H., et al. (2006). Synthesis and electro-optical properties of carbazole derivatives for organic device applications.

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link][6]

-

Reddit. (2021, December 28). Reducing a Nitrobenzene to Aniline without hydrogen? [Online forum post]. r/chemistry. Retrieved from [Link]

- Sajisha, V. S., et al. (2021, August 18). Synthesis and electro-optical properties of carbazole derivatives for organic device applications.

-

RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link][10]

-

MDPI. (2024, December 13). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Retrieved from [Link][1]

-

Oreate AI Blog. (2026, January 7). Carbazole: The Unsung Hero of Organic Chemistry. Retrieved from [Link][2]

-

National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link][9]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link][8]

-

Reddit. (2021, July 20). Reduction of aromatic nitro compounds with SnCl2. [Online forum post]. r/chemhelp. Retrieved from [Link][7]

-